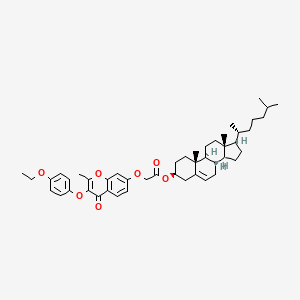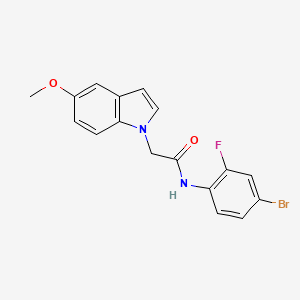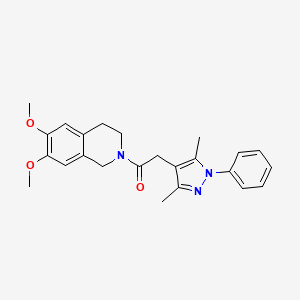![molecular formula C20H12N4O2S2 B11146134 N-{2-[(E)-1-cyano-2-(pyridin-4-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11146134.png)
N-{2-[(E)-1-cyano-2-(pyridin-4-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including cyano, pyridine, thiophene, thiazole, and furan
Preparation Methods
The synthesis of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiophene derivative with a nitrile compound under acidic conditions.
Introduction of the pyridine moiety: The thiazole intermediate is then reacted with a pyridine derivative in the presence of a base to form the desired product.
Formation of the furan ring: The final step involves the cyclization of the intermediate to form the furan ring, completing the synthesis of the target compound.
Industrial production methods may involve optimizing these reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing more efficient catalysts.
Chemical Reactions Analysis
N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their medicinal applications.
Imidazo[1,2-a]pyridines: These compounds contain a similar heterocyclic structure and have been explored for their therapeutic potential.
Indole derivatives: These compounds feature a different heterocyclic core but have similar applications in medicinal chemistry.
The uniqueness of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-4-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}FURAN-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12N4O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-pyridin-4-ylethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12N4O2S2/c21-12-14(11-13-5-7-22-8-6-13)19-23-17(16-4-2-10-27-16)20(28-19)24-18(25)15-3-1-9-26-15/h1-11H,(H,24,25)/b14-11+ |
InChI Key |
ANXJNHJRJDHYIP-SDNWHVSQSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(S2)/C(=C/C3=CC=NC=C3)/C#N)C4=CC=CS4 |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(S2)C(=CC3=CC=NC=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11146056.png)
![ethyl 4-{[8-[(4-ethylpiperazino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B11146065.png)

![2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11146074.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11146082.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B11146087.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11146089.png)
![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11146091.png)
![Methyl 4-({[(11E)-14-{[4-(methoxycarbonyl)phenyl]methoxy}-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-16-YL]oxy}methyl)benzoate](/img/structure/B11146095.png)
![2-(5-bromo-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11146098.png)
![N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11146109.png)
![2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146119.png)
